

Methyl Benzofuran-6-Carboxylate: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: *Methyl benzofuran-6-carboxylate*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl benzofuran-6-carboxylate and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Applications in Medicinal Chemistry

The benzofuran core, and specifically the 6-carboxylate substitution pattern, serves as a privileged scaffold in the design of novel therapeutic agents. Key research areas include:

- Anticancer Activity: Derivatives of **methyl benzofuran-6-carboxylate** have shown potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways, such as the mTOR pathway, leading to apoptosis and cell cycle arrest.[\[1\]](#)[\[2\]](#)
- Antimicrobial Activity: The benzofuran nucleus is a constituent of many natural and synthetic compounds with significant antibacterial and antifungal properties.[\[3\]](#)[\[4\]](#) Research has demonstrated that derivatives of **methyl benzofuran-6-carboxylate** can exhibit potent activity against various pathogens.

- Enzyme Inhibition: Benzofuran-6-carboxylic acid and its derivatives have been identified as inhibitors of enzymes such as transglutaminases and *Mycobacterium tuberculosis* salicylate synthase (MbtI), highlighting their potential in treating diseases associated with these enzymes.

Quantitative Data

The following tables summarize the reported biological activities of various **methyl benzofuran-6-carboxylate** derivatives.

Table 1: Anticancer Activity of Benzofuran-6-Carboxylate Derivatives (IC50 values in μM)

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate	A549 (Lung)	6.3 ± 2.5	[5]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate	HepG2 (Liver)	11 ± 3.2	[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate	HepG2 (Liver)	3.8 ± 0.5	[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate	A549 (Lung)	3.5 ± 0.6	[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate	SW620 (Colon)	10.8 ± 0.9	[5]
3-Amidobenzofuran derivative (28g)	MDA-MB-231 (Breast)	3.01	[6]
3-Amidobenzofuran derivative (28g)	HCT-116 (Colon)	5.20	[6]
Bromo-derivative (14c)	HCT-116 (Colon)	3.27	[7]

Oxindole-Benzofuran hybrid (22d)	MCF-7 (Breast)	3.41	[6]
Oxindole-Benzofuran hybrid (22f)	MCF-7 (Breast)	2.27	[6]
Benzofuran hybrid (12)	SiHa (Cervical)	1.10	[6]
Benzofuran hybrid (12)	HeLa (Cervical)	1.06	[6]

Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC values in $\mu\text{g/mL}$)

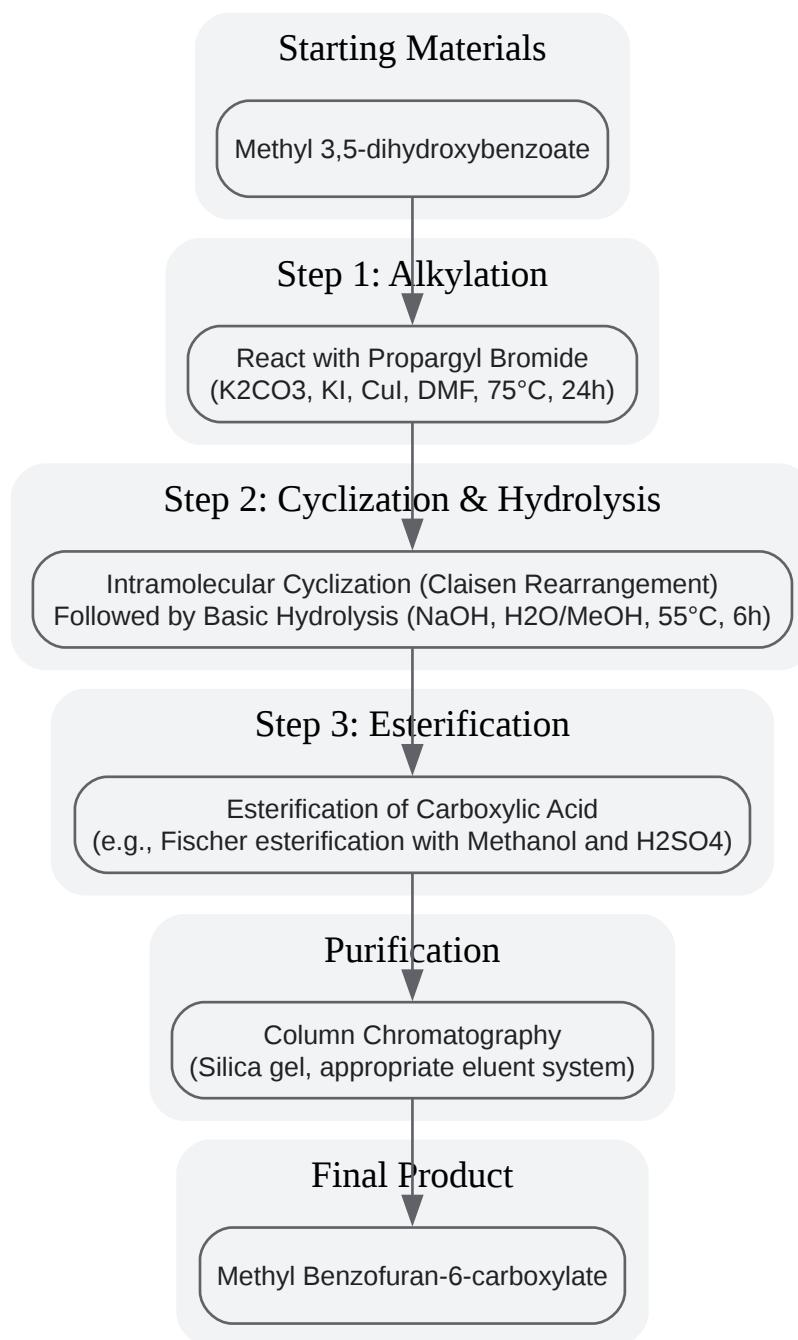
Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
Aza-benzofuran (1)	Salmonella typhimurium	12.5	
Aza-benzofuran (1)	Escherichia coli	25	
Aza-benzofuran (1)	Staphylococcus aureus	12.5	
Oxa-benzofuran (6)	Penicillium italicum	12.5	
Oxa-benzofuran (6)	Colletotrichum musae	12.5-25	
Benzofuran amide (6a)	Gram-positive & Gram-negative bacteria	6.25	[8]
Benzofuran amide (6b)	Gram-positive & Gram-negative bacteria	6.25	[8]
Benzofuran amide (6f)	Gram-positive & Gram-negative bacteria	6.25	[8]
Benzofuran ketoxime (38)	Staphylococcus aureus	0.039	[3]
6-hydroxy-benzofuran derivative (15, 16)	Various bacterial strains	0.78-3.12	[3]

Experimental Protocols

Synthesis of Methyl Benzofuran-6-carboxylate

This protocol describes a general synthetic route for **methyl benzofuran-6-carboxylate**, which can be adapted from procedures for related derivatives.[9][10][11] A common strategy involves the cyclization of a suitably substituted phenol.

Workflow for Synthesis of Methyl Benzofuran-6-carboxylate

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Caption: General workflow for the synthesis of **methyl benzofuran-6-carboxylate**.

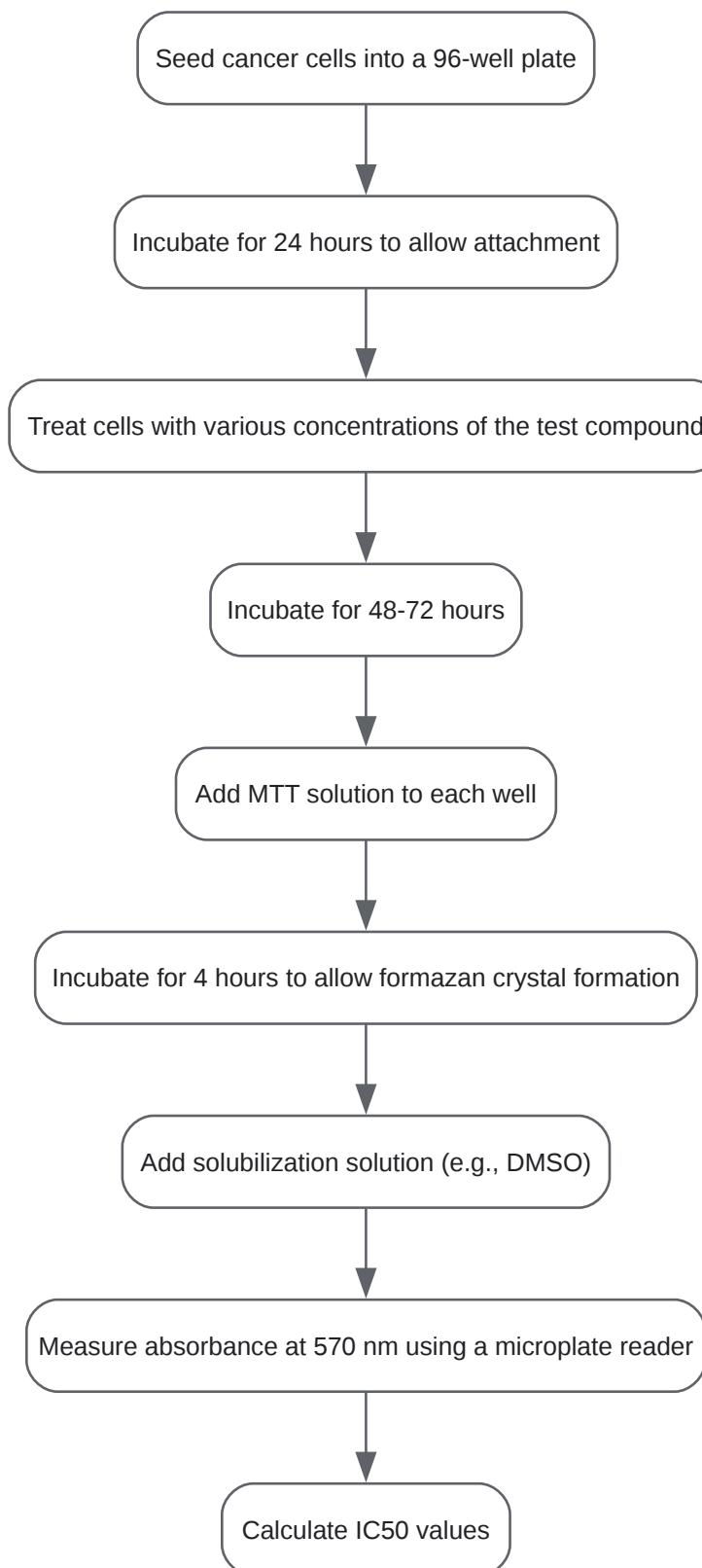
Protocol:

- **Alkylation:** To a solution of methyl 3,5-dihydroxybenzoate in dry DMF, add anhydrous K_2CO_3 , KI, and Cul under a nitrogen atmosphere. Add propargyl bromide dropwise and heat the mixture at 75°C for 24 hours.
- **Work-up and Cyclization:** After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. The crude product containing the propargyl ether will undergo a thermal intramolecular cyclization (Claisen rearrangement) to form the 2-methylbenzofuran derivative.
- **Hydrolysis:** Hydrolyze the ester group of the cyclized product to the corresponding carboxylic acid using a solution of NaOH in a mixture of water and methanol at 55°C for 6 hours. Acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.
- **Esterification:** Convert the resulting benzofuran-6-carboxylic acid to its methyl ester. A common method is Fischer esterification, refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.
- **Purification:** Purify the final product, **methyl benzofuran-6-carboxylate**, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **methyl benzofuran-6-carboxylate** derivatives on cancer cell lines.[\[5\]](#)[\[12\]](#)

Workflow for MTT Assay



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Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plates for 48 to 72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of **methyl benzofuran-6-carboxylate** derivatives against bacterial and fungal strains.[13][8]

Protocol:

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria,

RPMI-1640 for fungi).

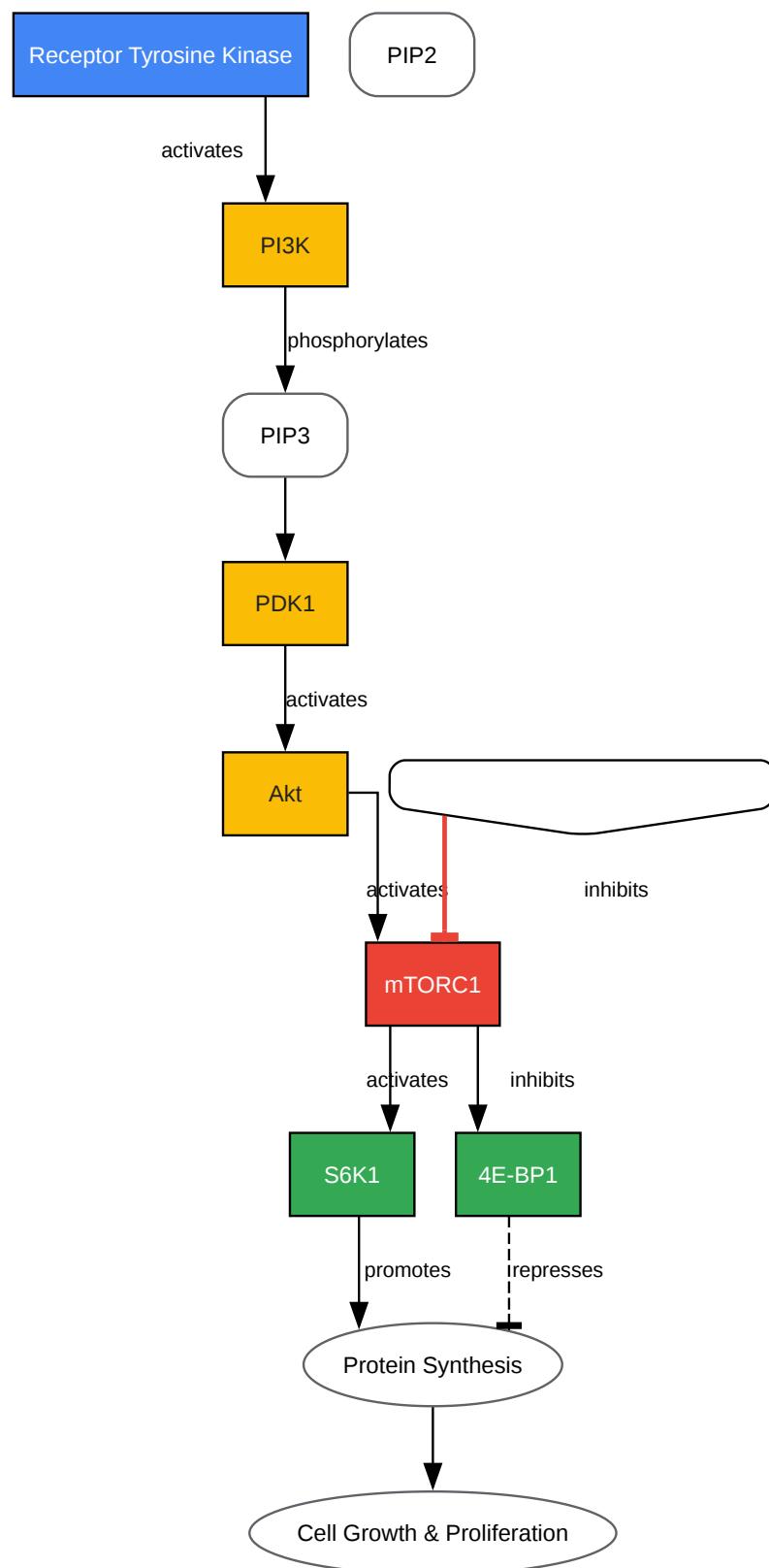
- Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5×10^5 CFU/mL for bacteria or 0.5×10^3 to 2.5×10^3 CFU/mL for fungi.
- Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi).
- Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway

Inhibition of the mTOR Signaling Pathway

Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[\[1\]](#)[\[2\]](#) This pathway is a central regulator of cell growth, proliferation, and survival.

mTOR Signaling Pathway Inhibition by Benzofuran Derivatives

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Caption: Simplified diagram of the mTOR signaling pathway and its inhibition by benzofuran derivatives.

This diagram illustrates how growth factors activate the PI3K/Akt pathway, leading to the activation of mTORC1. mTORC1 then promotes protein synthesis and cell growth by activating S6K1 and inhibiting 4E-BP1. Benzofuran derivatives can inhibit mTORC1, thereby blocking these downstream effects and suppressing cancer cell proliferation.

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